molecular formula C27H23Cl2F3N4O2S B2741337 1-Benzyl-3-(4-chlorophenyl)sulfanyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 321433-54-9

1-Benzyl-3-(4-chlorophenyl)sulfanyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B2741337
CAS No.: 321433-54-9
M. Wt: 595.46
InChI Key: PYDSJRWKLAAYNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(4-chlorophenyl)sulfanyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the pyrrolidine intermediate with a piperazine derivative.

    Attachment of the Chlorophenyl and Trifluoromethyl Groups:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain, likely due to its primary use in research settings. large-scale synthesis would typically involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4-chlorophenyl)sulfanyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-Benzyl-3-(4-chlorophenyl)sulfanyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-Benzyl-3-(4-chlorophenyl)sulfanyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolidine-2,5-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate various signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-(4-chlorophenyl)sulfanyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. Its combination of a pyrrolidine ring, piperazine moiety, and trifluoromethyl group sets it apart from other similar compounds .

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)sulfanyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23Cl2F3N4O2S/c28-19-6-8-20(9-7-19)39-23-22(25(37)36(26(23)38)16-17-4-2-1-3-5-17)34-10-12-35(13-11-34)24-21(29)14-18(15-33-24)27(30,31)32/h1-9,14-15,22-23H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDSJRWKLAAYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23Cl2F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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